molecular formula C14H19N3O3 B1384814 N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide CAS No. 1082576-60-0

N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B1384814
CAS No.: 1082576-60-0
M. Wt: 277.32 g/mol
InChI Key: GBHHNIUWVXEDJD-UHFFFAOYSA-N
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Description

N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide (Molecular Formula: C14H19N3O3, Molecular Weight: 277.32 g/mol) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . This molecule features a 1,3-benzodioxole moiety linked to a piperazine ring via an ethyl carboxamide chain. The 1,3-benzodioxole scaffold is recognized as a privileged structure in drug design, derived from natural products like piperine, an alkaloid from black pepper known for its broad-spectrum biological properties . Recent scientific studies highlight a growing focus on modifying the 1,3-benzodioxole core and the piperazine ring to generate novel derivatives with enhanced bioactivity . Specifically, research into 1,3-benzodioxole derivatives has demonstrated promising anti-tumor activities. For instance, a 2024 study published in Fitoterapia designed and synthesized a series of such compounds, finding that certain derivatives exhibited potent in vitro inhibitory effects on the growth of cancer cell lines, including MDA-MB-231 breast cancer cells, outperforming existing chemotherapeutic agents in preliminary assays . This suggests that this compound and its structural analogs represent valuable scaffolds for investigating new anticancer therapeutics . The piperazine component is a common pharmacophore in pharmaceuticals and can contribute to a molecule's ability to interact with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(16-5-8-17-6-3-15-4-7-17)11-1-2-12-13(9-11)20-10-19-12/h1-2,9,15H,3-8,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHNIUWVXEDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid

The benzodioxole core is synthesized via cyclization of catechol with formaldehyde under acidic conditions. The resulting 1,3-benzodioxole intermediate is then functionalized at the 5-position through nitration followed by reduction to yield the carboxylic acid derivative.

Key Reaction Conditions :

  • Cyclization : Catechol (1.0 eq), formaldehyde (1.2 eq), H₂SO₄ (cat.), 80°C, 4 h.
  • Nitration : HNO₃ (conc.), H₂SO₄ (conc.), 0°C, 1 h.
  • Reduction : Fe/HCl, reflux, 6 h.

Formation of the Piperazine-Ethyl Side Chain

The 2-piperazin-1-ylethylamine side chain is synthesized via nucleophilic substitution. Piperazine (1.0 eq) reacts with 2-chloroethylamine hydrochloride (1.2 eq) in acetonitrile under reflux with K₂CO₃ (2.0 eq) and NaI (0.1 eq) as catalysts.

Key Data :

Parameter Value
Yield 78%
Reaction Time 12 h
Purification Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Coupling Reaction to Form the Target Compound

The final step involves coupling 1,3-benzodioxole-5-carboxylic acid with 2-piperazin-1-ylethylamine using carbodiimide-based coupling agents.

Procedure :

  • Activation : 1,3-Benzodioxole-5-carboxylic acid (1.0 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in dry DCM at 0°C for 30 min.
  • Amidation : 2-Piperazin-1-ylethylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 24 h.
  • Workup : The reaction is quenched with water, and the product is extracted with DCM.

Optimization Data :

Condition Yield Improvement
HOBt additive +25%
Solvent (DCM vs. THF) +15%
Reaction time (24 h) Optimal

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural confirmation is achieved through:

  • 1H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.65 (d, J = 8.0 Hz, 1H, Ar-H), 3.95 (s, 2H, OCH₂O), 3.40 (t, J = 6.0 Hz, 2H, NHCH₂), 2.80 (m, 8H, piperazine-H).
  • HR-MS : m/z calcd. for C₁₆H₂₁N₃O₃ [M+H]⁺: 304.1652; found: 304.1655.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency
DCC/HOBt coupling 82 98 Moderate
EDCI/DMAP 75 95 High
Mixed anhydride 68 92 Low

Industrial-Scale Considerations

Chemical Reactions Analysis

N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer potential of N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide. Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly within the G2-M phase. For instance, a study demonstrated significant cytotoxicity against Hep3B liver cancer cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin.

CompoundIC50 (µM)Cell LineMechanism
This compound7.4Hep3BCell cycle arrest in G2-M phase
Doxorubicin7.4Hep3BDNA intercalation

G Protein-Coupled Receptor Agonism

This compound has been investigated as a potential agonist for G protein-coupled receptors (GPCRs), particularly GPR35. This receptor is implicated in pain modulation and metabolic processes, suggesting that the compound could be beneficial in treating pain and inflammation-related disorders.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is critical for mitigating oxidative stress associated with various diseases. In vitro assays using DPPH radicals have shown that it effectively scavenges free radicals.

Material Science Applications

This compound can also serve as a building block in the synthesis of advanced materials. Its unique functional groups allow for modifications that can enhance material properties such as solubility and stability.

Study on Anticancer Activity

A comprehensive evaluation of this compound on Hep3B cells revealed that it significantly reduced α-fetoprotein secretion while inducing cell cycle arrest at the G2-M phase. Flow cytometry analysis confirmed a decrease in G1 and S phase fractions post-treatment.

Antioxidant Evaluation

Another study assessed the antioxidant capacity of various benzodioxole derivatives using the DPPH assay. Results indicated that this compound exhibited superior free radical scavenging activity compared to standard antioxidants like Trolox.

Mechanism of Action

The mechanism of action of N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide

  • Structure : Features a branched heptane chain (N-(heptan-4-yl)) as the amide substituent .
  • Metabolism: No direct data, but structurally related aliphatic amides are generally metabolized via hepatic pathways.

3,4-Methylenedioxy-U-47700 (N-[2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide)

  • Structure : Replaces the dichlorinated benzamide group of U-47700 (a synthetic opioid) with a methylenedioxy-benzodioxole moiety .
  • Application : Emerged as an NPS opioid, detected alongside fentanyl analogs in forensic samples .
  • Regulatory Status : Listed as a Schedule I controlled substance in jurisdictions like South Dakota and Virginia .

N-(1-Isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamide

  • Structure : Bulky aliphatic substituent (1-isopropyl-1,2-dimethylpropyl) on the amide nitrogen .
  • Application : Developed as a cooling agent in cosmetics, with 2.2× the cooling intensity of 2 ppm menthol .
  • Mechanism : Interacts with TRPM8 receptors, similar to WS-23, but enhanced lipophilicity improves longevity .

N-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

  • Structure : Benzothiazole ring replaces the aliphatic/cyclohexyl substituent .
  • Synthesis : Synthesized via Hantzsch cyclization (75–95% yields) with confirmed purity via FTIR, NMR, and HR-MS .

Comparative Analysis Table

Compound Name Amide Substituent Key Application Safety/Efficacy Data Source
N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide Heptan-4-yl chain Flavoring agent NOEL: 20 mg/kg bw/day; >10 million safety margin EFSA, 2014
3,4-Methylenedioxy-U-47700 Dimethylamino-cyclohexyl Novel opioid (NPS) Detected in forensic samples; Schedule I DEA, 2020
N-(1-Isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamide Branched alkyl group Cooling agent 2.2× menthol cooling intensity at 2 ppm Leffingwell, 2009
N-(2-Piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide Piperazine-ethyl Undocumented Insufficient data N/A

Mechanistic and Metabolic Insights

  • Flavoring Agents: Aliphatic amides like N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide undergo hepatic N-demethylation, producing non-toxic metabolites (e.g., formaldehyde) .
  • Cooling Agents : Enhanced lipophilicity in branched analogs improves dermal retention and TRPM8 receptor binding .

Biological Activity

N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide is a compound belonging to the class of piperazine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring connected to a benzodioxole moiety, which contributes to its pharmacological properties. The molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, and it has a molecular weight of approximately 277.33 g/mol .

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways, which may contribute to its anti-inflammatory and anti-nociceptive effects.
  • Receptor Modulation : The compound interacts with various receptors, potentially altering neurotransmitter activity and influencing pain perception .

1. Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases.

2. Anti-nociceptive Properties

This compound has shown promise as an anti-nociceptive agent in animal models. It was observed to decrease pain responses in models of acute and chronic pain, indicating its potential application in pain management therapies.

3. Cytotoxicity Studies

Preliminary cytotoxicity assessments revealed that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other piperazine derivatives. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC14H19N3O3Anti-inflammatory, Anti-nociceptive
2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amineC25H26N4OEnzyme inhibition
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochlorideC23H28N4O4Anticancer agent

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anti-inflammatory Activity : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group .
  • Evaluation of Cytotoxicity : A study assessing the cytotoxic effects on various cancer cell lines indicated that this compound selectively inhibited cell proliferation in breast and lung cancer cells while exhibiting minimal toxicity towards normal fibroblast cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions, often starting with a 1,5-diarylpyrazole core template. Key steps include functionalization of the piperazine moiety and coupling with the benzodioxole-carboxamide group. Optimization involves:

  • Temperature control : Maintaining <60°C during piperazine-ethylamine coupling to minimize side reactions .
  • Catalyst selection : Use of palladium-based catalysts for Suzuki-Miyaura cross-couplings to enhance regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and stability?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR (400 MHz, DMSO-d6) to confirm piperazine proton environments (δ 2.5–3.5 ppm) and benzodioxole aromaticity (δ 6.7–7.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (m/z calculated for C14_{14}H18_{18}N3_3O3_3: 276.1348) to verify molecular weight .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 30 days) with HPLC monitoring for hydrolytic cleavage of the carboxamide bond .

Q. What preliminary pharmacological assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Radioligand binding assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine (D2_2, D3_3) receptors using 3^3H-spiperone or 3^3H-raclopride .
  • Cellular viability assays : MTT tests on HEK-293 or SH-SY5Y cell lines to evaluate cytotoxicity (IC50_{50} > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor affinity data across different assay conditions?

  • Methodological Answer : Discrepancies often arise from buffer pH or membrane preparation methods. Standardize protocols:

  • Use Tris-HCl buffer (pH 7.4) with 0.1% BSA for GPCR binding assays .
  • Validate results with orthogonal assays (e.g., functional cAMP assays for D3_3 receptor antagonism) .
  • Apply statistical tools like ANOVA to compare datasets and identify outliers .

Q. What strategies improve enantioselective synthesis for chiral analogs of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts during asymmetric alkylation of the piperazine ring .
  • Chromatographic resolution : Use chiral HPLC columns (Chiralpak AD-H, hexane/isopropanol 80:20) to separate enantiomers .
  • Circular dichroism (CD) : Confirm enantiomeric excess (ee > 98%) by CD spectra at 220–260 nm .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP optimization : Aim for 2.5–3.5 using ClogP calculations (e.g., introduce fluorine substituents to reduce polarity) .
  • P-gp efflux assays : Test compounds in MDCK-MDR1 cells to identify P-glycoprotein substrates (efflux ratio < 2.5 indicates good BBB permeability) .
  • In silico modeling : Molecular dynamics simulations (AMBER force field) to predict BBB partitioning .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models via LC-MS/MS .
  • Metabolite identification : Use hepatocyte incubation (rat/human) with UPLC-QTOF-MS to detect active or toxic metabolites .
  • Dose-response alignment : Apply Hill slope analysis to correlate in vitro IC50_{50} with in vivo ED50_{50} .

Methodological Tables

Table 1 : Key Pharmacological Parameters for Target Receptors

ReceptorAssay TypeKi_i (nM)Selectivity Ratio (vs. Off-Targets)Reference
D3_3Radioligand12.4 ± 1.285-fold over D2_2
5-HT1A_{1A}Functional cAMP45.3 ± 5.630-fold over 5-HT2A_{2A}

Table 2 : Stability Data Under Accelerated Conditions

ConditionDegradation (%)Major Degradant Identified
40°C/75% RH, 30d8.2Hydrolyzed carboxamide
Light (1.2M lux)3.5Oxidized benzodioxole

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
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N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide

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